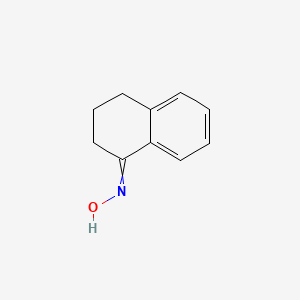

3,4-Dihydronaphthalen-1(2H)-one oxime

Description

BenchChem offers high-quality 3,4-Dihydronaphthalen-1(2H)-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydronaphthalen-1(2H)-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVQUUMKXZPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275315 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3349-64-2 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Dihydronaphthalen-1(2H)-one Oxime from α-Tetralone

Abstract: This guide provides an in-depth exploration of the synthesis of 3,4-dihydronaphthalen-1(2H)-one oxime, commonly known as α-tetralone oxime. Designed for researchers, chemists, and professionals in drug development, this document details the underlying chemical principles, a robust experimental protocol, safety considerations, and the synthetic utility of the target compound. The synthesis is a cornerstone reaction, converting a cyclic ketone into its corresponding oxime, a critical intermediate for further transformations such as the Beckmann rearrangement.[1][2][3]

Introduction and Strategic Importance

α-Tetralone (3,4-dihydronaphthalen-1(2H)-one) is a bicyclic ketone that serves as a valuable scaffold in the synthesis of numerous pharmaceutical agents and agricultural chemicals.[4][5] The conversion of its carbonyl group into an oxime functionality opens a gateway to a diverse range of chemical transformations. The resulting α-tetralone oxime is not merely a derivative but a pivotal intermediate. Its most notable application lies in its ability to undergo the Beckmann rearrangement, an acid-catalyzed transformation that yields a lactam—a cyclic amide.[1][6][7] This lactam is a precursor to valuable polyamide materials and complex nitrogen-containing heterocyclic structures.

This guide offers a comprehensive technical overview, moving from the foundational reaction mechanism to a field-proven, step-by-step laboratory protocol.

Theoretical Bedrock: The Oximation Mechanism

The synthesis of α-tetralone oxime is a classic example of an oximation reaction, which involves the condensation of a ketone with hydroxylamine.[8][9] The reaction proceeds in two primary stages: nucleophilic addition followed by dehydration.

Mechanism Causality:

-

Activation and Nucleophilic Attack: The reaction is typically conducted in a weakly acidic medium.[10] While strong acid would fully protonate the hydroxylamine, rendering it non-nucleophilic, a weakly acidic environment protonates a small fraction of the ketone's carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom due to the alpha effect, attacks the carbonyl carbon.[11][12] This step forms a tetrahedral intermediate, known as a carbinolamine.[13]

-

Proton Transfer and Dehydration: The carbinolamine intermediate is unstable and undergoes a series of proton transfers.[13] The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (water). Concurrently, the lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, forming a carbon-nitrogen double bond (C=N). A final deprotonation step yields the stable oxime product.[6][13]

Role of Reagents:

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): Free hydroxylamine is unstable. Therefore, it is almost always supplied as its hydrochloride salt, which is stable and easy to handle.

-

Base (e.g., Sodium Carbonate, Sodium Acetate): The presence of a mild base is crucial. Its primary function is to neutralize the hydrochloric acid as it is liberated from NH₂OH·HCl. This in-situ generation of free hydroxylamine is necessary for the reaction to proceed and drives the equilibrium toward the formation of the oxime.[14]

// Reactants

Tetralone [label=< α-Tetralone>];

Hydroxylamine [label=<H₂N-OHHydroxylamine>];

α-Tetralone>];

Hydroxylamine [label=<H₂N-OHHydroxylamine>];

// Intermediates

Intermediate1 [label=< Tetrahedral Intermediate>];

Intermediate2 [label=<

Tetrahedral Intermediate>];

Intermediate2 [label=< Protonated Intermediate>];

Protonated Intermediate>];

// Products

Oxime [label=< α-Tetralone Oxime>];

Water [label="H₂O"];

α-Tetralone Oxime>];

Water [label="H₂O"];

// Arrows and Labels

{rank=same; Tetralone; Hydroxylamine;}

Tetralone -> Intermediate1 [label="Nucleophilic\nAttack"];

Hydroxylamine -> Intermediate1 [style=invis];

Intermediate1 -> Intermediate2 [label="Proton\nTransfer"];

Intermediate2 -> Oxime [label=

Caption: Figure 1: Reaction Mechanism of Oxime Formation.

Validated Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures, ensuring reliability and high yield.[14] It is designed to be a self-validating system where successful completion of each step prepares the reaction for the next.

Materials and Equipment

Table 1: Required Reagents and Materials

| Reagent Name | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

|---|---|---|---|

| α-Tetralone | C₁₀H₁₀O | 146.19 | 529-34-0 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate (or heating mantle)

-

Thermometer

-

Buchner funnel and filtration flask

-

Vacuum oven or desiccator

Synthesis Workflow

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho, rankdir=LR]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Figure 2: Experimental Workflow for Oxime Synthesis.

Step-by-Step Methodology

Table 2: Recommended Reaction Parameters

| Parameter | Value | Rationale / Notes |

|---|---|---|

| Molar Ratio (Tetralone:NH₂OH·HCl:Na₂CO₃) | 1 : 1.05 : 1.05 | A slight excess of hydroxylamine and base ensures complete conversion of the starting material. |

| Solvent Volume | ~1.3-1.5 mL of 95% Ethanol per gram of α-tetralone | Ensures all reactants are sufficiently dissolved at reflux temperature. |

| Reaction Temperature | 75-85 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without degrading reactants or products. |

| Reaction Time | 3-4 hours | Allows the reaction to proceed to completion. Progress can be monitored by Thin Layer Chromatography (TLC). |

Procedure:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add α-tetralone (14.6 g, 0.10 mol), 95% ethanol (200 mL), hydroxylamine hydrochloride (7.3 g, 0.105 mol), and anhydrous sodium carbonate (11.1 g, 0.105 mol).[14]

-

Expert Insight: The order of addition is important. Dispersing the solids in the solvent before adding the base ensures a more homogenous reaction startup.

-

-

Heating and Reflux: With continuous stirring, heat the mixture to a gentle reflux (approximately 80°C). Maintain this temperature for 3 to 4 hours.[14]

-

Trustworthiness Check: The reaction mixture will become a homogenous solution upon heating and then may become cloudy as the salt byproduct (NaCl) forms.

-

-

Crystallization: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As it cools, the α-tetralone oxime product will precipitate out as a crystalline solid. For maximum yield, the flask can be further cooled in an ice bath for 30 minutes.

-

Product Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected crystals on the filter with a small amount of cold 95% ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Expert Insight: Using cold solvent minimizes the loss of the desired product, which has some solubility in ethanol.

-

-

Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 40-50°C until a constant weight is achieved. The expected product is a white to off-white crystalline solid. A typical yield is in the range of 90-95%.

Product Characterization and Validation

To ensure the integrity of the synthesized compound, the following analytical methods are recommended:

-

Melting Point: The literature value for the melting point of α-tetralone oxime is approximately 103°C.[15] A sharp melting point close to this value is a strong indicator of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong carbonyl (C=O) stretch from the α-tetralone starting material (around 1685 cm⁻¹) and the appearance of a C=N stretch (around 1660 cm⁻¹) and a broad O-H stretch (around 3300-3100 cm⁻¹) characteristic of the oxime.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic shifts for the aromatic and aliphatic protons and carbons, as well as the carbon of the C=N bond (around 155-160 ppm in ¹³C NMR).

Critical Safety and Handling Protocols

Adherence to strict safety protocols is paramount. The primary chemical of concern is hydroxylamine hydrochloride.

-

Hydroxylamine Hydrochloride Hazards:

-

Toxicity: It is toxic if swallowed and harmful in contact with skin.[16]

-

Irritation and Sensitization: It can cause serious skin and eye irritation and may cause an allergic skin reaction.[17][18]

-

Explosion Risk: While stable as a salt, hydroxylamine and its derivatives can be explosive. Avoid heating under confinement or allowing the material to dry out completely in the presence of strong oxidizing agents.[18][19]

-

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[20]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow hydroxylamine-containing solutions to enter drains.[16]

Conclusion and Synthetic Outlook

The synthesis of 3,4-dihydronaphthalen-1(2H)-one oxime from α-tetralone is a robust and high-yielding transformation that provides access to a versatile chemical intermediate. The procedure outlined in this guide, grounded in established chemical principles, offers a reliable pathway for researchers in synthetic and medicinal chemistry. The oxime product serves as a critical precursor for the Beckmann rearrangement to produce valuable lactams and is a key building block for constructing more complex molecular architectures.[21][22] Careful attention to the reaction mechanism, experimental parameters, and safety protocols will ensure a successful and safe synthesis.

References

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Sciencemadness. (2023). Hydroxylammonium chloride. Retrieved from [Link]

-

Química Organica.org. (n.d.). Oxime formation. Retrieved from [Link]

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

-

YouTube. (2015). Formation of an Oxime from a Ketone. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

-

Maltby, J. G., & Primavesi, G. R. (1949). The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. Analyst, 74(881), 498-502. Retrieved from [Link]

-

Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Molecules, 26(10), 2935. Retrieved from [Link]

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

- Google Patents. (2015). CN104926688A - Method for preparing 1-tetralone oxime.

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (2023). Oxime Derivatives as α-Electrophiles. From α-Tetralone Oximes to Tetracyclic Frameworks. Retrieved from [Link]

-

Asian Journal of Chemistry. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

-

Denmark Group, University of Illinois. (2013). The Beckmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetralones 12 by the photocatalyzed radical fragmentation of oxime esters 11. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Alpha-Tetralone: A Deep Dive into its Chemical Characteristics and Synthesis Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetralones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

Sources

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Beckmann Rearrangement [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxime formation [quimicaorganica.org]

- 11. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. quora.com [quora.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. actylislab.com [actylislab.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dihydronaphthalen-1(2H)-one oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3,4-Dihydronaphthalen-1(2H)-one oxime. This versatile compound, also known as α-tetralone oxime, serves as a critical intermediate in the synthesis of various nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and materials science.

Core Molecular Characteristics

3,4-Dihydronaphthalen-1(2H)-one oxime is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below. The presence of the oxime functional group introduces the potential for E and Z stereoisomerism, which can influence its reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| IUPAC Name | (NE)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

| CAS Number | 3349-64-2 | |

| Melting Point | 103 °C | |

| Boiling Point | 318.6 °C at 760 mmHg |

Synthesis and Spectroscopic Characterization

The primary route to 3,4-Dihydronaphthalen-1(2H)-one oxime is through the condensation reaction of its corresponding ketone, 3,4-Dihydronaphthalen-1(2H)-one (α-tetralone), with hydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the liberated acid.

Caption: General synthesis workflow for 3,4-Dihydronaphthalen-1(2H)-one oxime.

Experimental Protocol: Synthesis of 3,4-Dihydronaphthalen-1(2H)-one oxime

This protocol is a standard procedure for the synthesis of ketoximes and can be adapted for 3,4-Dihydronaphthalen-1(2H)-one oxime.

Materials:

-

3,4-Dihydronaphthalen-1(2H)-one (1 equivalent)

-

Hydroxylamine hydrochloride (1.05 equivalents)

-

Pyridine

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve 3,4-Dihydronaphthalen-1(2H)-one in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add a solution of hydroxylamine hydrochloride in a mixture of water and ethanol.

-

Add pyridine to the mixture to act as a base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with 1 M HCl to remove pyridine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-Dihydronaphthalen-1(2H)-one oxime.

Spectroscopic Characterization

For (E)-3,4-dihydronaphthalen-1(2H)-one O-methyl oxime: [1]

-

¹H NMR (400 MHz, CDCl₃) δ: 7.97 (d, J = 7.6 Hz, 1H), 7.25-7.13 (m, 2H), 7.09 (d, J = 7.4 Hz, 1H), 3.97 (s, 3H), 2.71 (dd, J = 8.4, 5.0 Hz, 4H), 1.81 (dt, J = 12.7, 6.5 Hz, 2H).[1]

-

¹³C NMR (100 MHz, CDCl₃) δ: 154.0, 139.5, 130.8, 129.0, 128.6, 126.4, 124.3, 62.0, 29.8, 24.3, 21.5.[1]

-

HRMS-ESI (m/z): calculated for C₁₁H₁₄NO, [M+H]⁺: 176.1075, found 176.1083.[1]

Key expected features in the spectra of the parent oxime would include a characteristic broad singlet for the oxime hydroxyl proton in the ¹H NMR spectrum and a C=N carbon signal in the ¹³C NMR spectrum. The IR spectrum would show a prominent O-H stretching band.

Chemical Reactivity and Key Transformations

The chemical reactivity of 3,4-Dihydronaphthalen-1(2H)-one oxime is dominated by the oxime functional group, which can undergo a variety of transformations, making it a valuable synthetic intermediate.

The Beckmann Rearrangement: A Gateway to Lactams

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides.[2][3] In the case of cyclic ketoximes like 3,4-Dihydronaphthalen-1(2H)-one oxime, this rearrangement yields a lactam, specifically a derivative of benzazepinone. This transformation is of significant interest as the benzazepine core is present in numerous biologically active compounds.

The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or Lewis acids.[2] The mechanism involves the protonation of the hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom.

Caption: The Beckmann rearrangement of 3,4-Dihydronaphthalen-1(2H)-one oxime.

Experimental Protocol: Beckmann Rearrangement of α-Tetralone Oxime

This general procedure can be adapted for the rearrangement of 3,4-Dihydronaphthalen-1(2H)-one oxime.

Materials:

-

3,4-Dihydronaphthalen-1(2H)-one oxime (1 equivalent)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Ice water

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, heat polyphosphoric acid to a specified temperature (e.g., 120-140 °C).

-

Carefully add 3,4-Dihydronaphthalen-1(2H)-one oxime in portions to the hot PPA with vigorous stirring.

-

Maintain the reaction at the elevated temperature for a designated period, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude lactam by column chromatography or recrystallization.

Reduction to Primary Amines

The oxime group can be readily reduced to a primary amine. This transformation is a valuable method for the synthesis of 1-amino-1,2,3,4-tetrahydronaphthalene, a key structural motif in various pharmacologically active molecules.

Common reducing agents for this conversion include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or chemical reducing agents like sodium amalgam.[4]

Caption: Reduction of the oxime to the corresponding primary amine.

Experimental Protocol: Reduction of α-Tetralone Oxime with Sodium Amalgam

This procedure provides a general method for the reduction of oximes to primary amines.

Materials:

-

3,4-Dihydronaphthalen-1(2H)-one oxime (1 equivalent)

-

Sodium amalgam (2.5%)

-

Ethanol

-

Acetic acid

-

Water

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

Dissolve the oxime in ethanol in a round-bottom flask.

-

Add acetic acid to the solution.

-

Gradually add sodium amalgam to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the reaction ceases.

-

Carefully add water to quench any remaining sodium amalgam.

-

Make the solution basic with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain the crude amine.

-

The amine can be further purified by distillation or by conversion to a salt and recrystallization.

Biological Activity and Drug Development Potential

While 3,4-Dihydronaphthalen-1(2H)-one oxime itself is primarily a synthetic intermediate, its derivatives, particularly oxime ethers and compounds derived from its rearrangement and reduction products, have shown promising biological activities.

Derivatives of tetralone have been investigated for their antibacterial and antifungal properties.[1][5][6] For instance, certain aminoguanidine-tetralone derivatives have demonstrated significant activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates.[1] The most active compounds in one study showed MIC/MBC values as low as 0.5/4 µg/mL against S. aureus.[1]

The following table summarizes the antimicrobial activity of some tetralone derivatives, highlighting the potential of this scaffold in the development of new anti-infective agents.

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |

| Aminoguanidine-tetralone derivative | S. aureus ATCC 29213 | 0.5 | |

| Aminoguanidine-tetralone derivative | MRSA-2 | 1 | |

| Dihydronaphthalen-1(2H)-one derivative | Gram-positive bacteria | Good activity compared to vancomycin and ampicillin | |

| Dihydronaphthalen-1(2H)-one derivative | Fungal pathogens | Comparable to cycloheximide and fluconazole |

The versatility of the oxime group allows for the synthesis of a diverse library of compounds for screening and lead optimization in drug discovery programs.

Conclusion

3,4-Dihydronaphthalen-1(2H)-one oxime is a valuable and versatile building block in organic synthesis. Its rich chemistry, centered around the oxime functional group, provides access to a wide range of nitrogen-containing heterocyclic structures, including lactams and primary amines. The demonstrated biological activity of its derivatives underscores its importance as a scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

-

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega. [Link]

-

Beckmann rearrangement. In Wikipedia. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Beckmann Rearrangement. In Master Organic Chemistry. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2021). Molecules. [Link]

-

3,4-Dihydronaphthalen-1(2H)-one oxime. In PubChem. [Link]

-

1,2,3,4-Tetrahydronaphthalen-1-one oxime. In Alfa Aesar. [Link]

-

Catalytic Hydrogenation of Oximes. In Encyclopedia.pub. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (2013). International Journal of Research in Pharmacy and Chemistry. [Link]

Sources

- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 5. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3,4-Dihydronaphthalen-1(2H)-one oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydronaphthalen-1(2H)-one oxime, also known as α-tetralone oxime, is a pivotal molecule in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active agents. Its structural elucidation through spectroscopic methods is a fundamental requirement for ensuring purity, verifying reaction outcomes, and understanding its chemical behavior. This guide will systematically explore the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a robust framework for its characterization.

Molecular Structure and Isomerism

The structure of 3,4-Dihydronaphthalen-1(2H)-one oxime features a tetralone core with an oxime functional group at the C1 position. The presence of the C=N double bond gives rise to the possibility of E and Z stereoisomers. The relative orientation of the hydroxyl group with respect to the fused ring system can significantly influence the chemical shifts observed in NMR spectroscopy.

Caption: Molecular Structure of 3,4-Dihydronaphthalen-1(2H)-one oxime.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H NMR spectrum of 3,4-Dihydronaphthalen-1(2H)-one oxime provides a detailed map of the proton environments within the molecule. While a definitive, published spectrum for the parent oxime can be elusive, data from closely related derivatives, such as the O-benzyl oxime, offer valuable insights into the expected chemical shifts and coupling patterns.[1]

Table 1: Predicted ¹H NMR Spectral Data for 3,4-Dihydronaphthalen-1(2H)-one oxime

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | ~8.0 | d | ~7.5 |

| H-5, H-6, H-7 | ~7.1-7.3 | m | - |

| H-2 | ~2.7 | t | ~6.5 |

| H-4 | ~2.7 | t | ~6.5 |

| H-3 | ~1.8 | m | ~6.5 |

| N-OH | ~9.0-11.0 | br s | - |

Interpretation and Rationale:

-

Aromatic Protons (H-5 to H-8): The protons on the aromatic ring are expected to resonate in the downfield region (δ 7.0-8.0 ppm). The H-8 proton, being ortho to the C=N bond, is anticipated to be the most deshielded due to the anisotropic effect of the imine functionality and will likely appear as a doublet. The remaining aromatic protons will present as a complex multiplet.

-

Aliphatic Protons (H-2, H-3, H-4): The methylene protons at C-2 and C-4 are adjacent to the electron-withdrawing imine and the aromatic ring, respectively, leading to their downfield shift to around δ 2.7 ppm. They are expected to appear as triplets due to coupling with the C-3 protons. The C-3 protons, being further from the deshielding groups, will resonate at a more upfield position (~δ 1.8 ppm) and will likely be a multiplet.

-

Oxime Proton (N-OH): The hydroxyl proton of the oxime group is typically observed as a broad singlet in the range of δ 9.0-11.0 ppm. Its chemical shift is highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete structural assignment.

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Dihydronaphthalen-1(2H)-one oxime

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N (C-1) | ~155 |

| Aromatic C (quaternary) | ~130-140 |

| Aromatic CH | ~124-130 |

| C-2 | ~21 |

| C-3 | ~24 |

| C-4 | ~30 |

Interpretation and Rationale:

-

Iminyl Carbon (C-1): The carbon atom of the C=N double bond is significantly deshielded and is expected to appear at a characteristic downfield shift of around δ 155 ppm.[1]

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of δ 124-140 ppm. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

-

Aliphatic Carbons (C-2, C-3, C-4): The aliphatic carbons of the saturated ring will appear in the upfield region of the spectrum. The chemical shifts are influenced by their proximity to the aromatic ring and the imine group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 3,4-Dihydronaphthalen-1(2H)-one oxime will exhibit characteristic absorption bands corresponding to the vibrations of its key bonds.

Caption: Workflow for the identification of an oxime using IR spectroscopy.

Table 3: Characteristic IR Absorption Bands for 3,4-Dihydronaphthalen-1(2H)-one oxime

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | Stretching, H-bonded | 3300 - 3100 | Broad, Medium-Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=N (Imine) | Stretching | 1680 - 1620 | Medium |

| C=C (Aromatic) | Stretching | 1600, 1475 | Medium-Weak |

| N-O | Stretching | 960 - 930 | Medium |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature for an oxime is the broad absorption band due to the hydrogen-bonded O-H stretching vibration, typically appearing in the 3300-3100 cm⁻¹ region.[2][3]

-

C=N Stretch: The carbon-nitrogen double bond (imine) stretch gives a medium intensity band in the 1680-1620 cm⁻¹ range. This peak is crucial for confirming the presence of the oxime functional group.

-

N-O Stretch: A medium intensity band corresponding to the nitrogen-oxygen single bond stretch is expected around 960-930 cm⁻¹.[3]

-

Absence of Carbonyl: Critically, the absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹, which would be present in the starting material (3,4-Dihydronaphthalen-1(2H)-one), confirms the successful conversion to the oxime.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern:

Under electron ionization (EI), 3,4-Dihydronaphthalen-1(2H)-one oxime (Molecular Weight: 161.20 g/mol ) is expected to exhibit a molecular ion peak (M⁺) at m/z = 161.[4] Common fragmentation pathways for oximes include:

-

α-Cleavage: Cleavage of the bonds adjacent to the C=N group.

-

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl or imine group and a γ-hydrogen.[5]

-

Loss of Small Molecules: Elimination of neutral molecules such as H₂O, OH, or HCN.

Caption: Plausible mass spectrometry fragmentation pathways for 3,4-Dihydronaphthalen-1(2H)-one oxime.

Experimental Protocols

Synthesis of 3,4-Dihydronaphthalen-1(2H)-one oxime:

A reliable method for the synthesis of α,β-unsaturated ketoximes involves the reaction of the corresponding ketone with hydroxylamine hydrochloride in the presence of a base.

-

Procedure: To a solution of 3,4-Dihydronaphthalen-1(2H)-one in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is refluxed for a specified period. After cooling, the product is isolated by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the pure oxime.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

The comprehensive spectroscopic analysis of 3,4-Dihydronaphthalen-1(2H)-one oxime, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust toolkit for its unambiguous identification and characterization. By understanding the underlying principles that govern the spectral features, researchers can confidently utilize this versatile intermediate in their synthetic endeavors. The data and interpretations presented in this guide serve as a valuable reference for scientists and professionals in the fields of chemical research and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Quiclet-Sire, B., Tölle, N., Zafar, S. N., & Zard, S. Z. (2011). Oxime Derivatives as α-Electrophiles. From α-Tetralone Oximes to Tetracyclic Frameworks. Organic Letters, 13(12), 3266–3269. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Laulhé, S., Bogdanov, B., Johannes, L., & Nantz, M. H. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 767–778. [Link]

-

PubChem. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one oxime. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2014). FTIR Spectroscopy Reference Guide. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydronaphthalen-1(2H)-one oxime | C10H11NO | CID 5355186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 3,4-Dihydronaphthalen-1(2H)-one oxime

An In-depth Technical Guide to the Stereoisomers of 3,4-Dihydronaphthalen-1(2H)-one Oxime

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical configuration of pharmacologically active molecules is a cornerstone of modern drug development, where subtle differences in spatial arrangement can lead to profound variations in efficacy and toxicology. 3,4-Dihydronaphthalen-1(2H)-one oxime, derived from the common synthetic intermediate α-tetralone, presents a classic case of geometric isomerism.[1][2] This guide provides a comprehensive technical framework for researchers and drug development professionals on the synthesis, separation, and definitive characterization of the (E)- and (Z)-stereoisomers of 3,4-dihydronaphthalen-1(2H)-one oxime. We delve into the causality behind experimental choices, present self-validating protocols for key methodologies, and ground our analysis in authoritative spectroscopic principles.

Introduction: The Significance of Stereoisomerism

The 3,4-dihydronaphthalen-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a building block for a range of biologically active compounds.[3][4] The conversion of the ketone functionality to an oxime introduces a C=N double bond, which, due to restricted rotation, gives rise to geometric stereoisomers (E/Z isomers).[5][6] It is well-established that the stereochemical configuration of drugs can be critical to their activity.[7] For instance, the antidepressant activity of fluvoxamine is expressed only by the E-isomer.[7] Therefore, the ability to selectively synthesize, isolate, and unambiguously characterize the individual stereoisomers of 3,4-dihydronaphthalen-1(2H)-one oxime is not merely an academic exercise but a critical necessity for systematic structure-activity relationship (SAR) studies and preclinical development.

Structural Analysis: E/Z Isomerism

The reaction of 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) with hydroxylamine yields the corresponding oxime. Due to the unsymmetrical nature of the parent ketone, two distinct geometric isomers can be formed. These isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond.[8]

For 3,4-dihydronaphthalen-1(2H)-one oxime:

-

On the Nitrogen Atom: The hydroxyl (-OH) group has a higher priority than the lone pair.

-

On the Carbon Atom: The fused aromatic ring system (C8a) has a higher priority than the aliphatic methylene group (C2).

Therefore, the isomer where the -OH group and the aromatic ring are on the same side of the double bond is the (Z)-isomer , and the one where they are on opposite sides is the (E)-isomer .

Synthesis and Separation of Stereoisomers

Standard oximation reactions typically yield a mixture of (E) and (Z) isomers, with the ratio often dependent on kinetic versus thermodynamic control, which can be influenced by factors like temperature and pH.[9][10] While methods for stereoselective synthesis exist, they are often substrate-specific.[11] Therefore, a robust workflow involving synthesis of the mixture followed by efficient separation is a common and practical approach.

Experimental Protocol: Synthesis of (E/Z)-3,4-Dihydronaphthalen-1(2H)-one Oxime

Causality: This protocol utilizes hydroxylamine hydrochloride and a base (sodium acetate) in an aqueous ethanol solvent system. The base neutralizes the HCl, liberating free hydroxylamine for the nucleophilic attack on the ketone's carbonyl carbon. Ethanol serves as a co-solvent to ensure the solubility of the organic starting material, α-tetralone. The reaction is typically performed at reflux to increase the reaction rate, though this may also influence the final E/Z ratio.

Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 3,4-dihydronaphthalen-1(2H)-one in 100 mL of 95% ethanol.

-

Addition of Hydroxylamine: In a separate beaker, dissolve 7.5 g of hydroxylamine hydrochloride and 15.0 g of sodium acetate trihydrate in 50 mL of deionized water with gentle warming.

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

-

Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of cold deionized water. A white precipitate of the oxime mixture will form.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry. The crude product is a mixture of (E) and (Z) isomers.

Experimental Protocol: Separation of (E) and (Z) Isomers

Causality: The (E) and (Z) isomers are diastereomers, meaning they have different spatial arrangements and, consequently, different physical properties, including polarity.[9] This difference in polarity allows for their separation using column chromatography. Silica gel, a polar stationary phase, will interact more strongly with the more polar isomer, causing it to elute more slowly. The choice of a mobile phase with moderate polarity (e.g., a hexane-ethyl acetate mixture) provides the necessary differential partitioning to achieve separation.

Methodology:

-

Column Preparation: Prepare a silica gel slurry (e.g., 230-400 mesh) in 100% hexane and pack it into a glass chromatography column. Equilibrate the column with the starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

-

Sample Loading: Dissolve the crude oxime mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

-

Elution: Begin elution with the 9:1 Hexane:Ethyl Acetate mobile phase. Collect fractions and monitor their composition by TLC.

-

Gradient (Optional): If separation is not optimal, a shallow gradient of increasing ethyl acetate concentration can be employed to improve resolution.

-

Isomer Isolation: Combine the fractions containing each pure isomer (as determined by TLC) and remove the solvent under reduced pressure to yield the isolated (E) and (Z) products.

Definitive Analytical Characterization

Unambiguous assignment of the stereochemistry of each isolated isomer is paramount. While several techniques can provide evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing E/Z isomers in solution, with X-ray crystallography providing the definitive structure in the solid state.[7][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The key to distinguishing E/Z oxime isomers via NMR lies in the magnetic anisotropy of the C=N-OH group.[12] Nuclei positioned syn (on the same side) to the hydroxyl group experience a different magnetic environment compared to those positioned anti (on the opposite side). This results in predictable differences in their chemical shifts (δ).

-

¹H NMR: Protons located spatially close to the electronegative oxygen of the hydroxyl group are deshielded and resonate at a lower field (higher ppm). For 3,4-dihydronaphthalen-1(2H)-one oxime, the C2 methylene protons and the C8 aromatic proton are the most informative reporters.

-

In the (E)-isomer , the C8 proton is syn to the -OH group and is expected to be deshielded.

-

In the (Z)-isomer , the C2 protons are syn to the -OH group and are expected to be deshielded compared to their counterparts in the (E)-isomer.[12]

-

-

¹³C NMR: Similar anisotropic and steric compression effects influence the carbon chemical shifts. The carbon atom of the C=N bond and the adjacent carbons (C2 and C8a) will resonate at different frequencies in the E and Z isomers.[12]

-

2D NMR (NOESY): For absolute confirmation, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. This technique detects through-space correlations between protons that are close to each other. A correlation between the oxime OH proton and the C8 aromatic proton would definitively identify the (E)-isomer .[7]

| Reporter Nucleus | Expected Observation in (E)-Isomer | Expected Observation in (Z)-Isomer | Rationale |

| C8-H (Aromatic) | Lower field (higher ppm) | Higher field (lower ppm) | Deshielded by proximity to -OH group[12] |

| C2-H₂ (Aliphatic) | Higher field (lower ppm) | Lower field (higher ppm) | Deshielded by proximity to -OH group[12] |

| C1 (C=N Carbon) | Different chemical shift | Different chemical shift | Different electronic environment[12] |

| NOESY Correlation | Present between OH and C8-H | Absent between OH and C8-H | Spatial proximity of protons[7] |

X-Ray Crystallography

Causality: X-ray crystallography provides an unequivocal determination of molecular structure in the solid state by mapping electron density.[13] If a single crystal of sufficient quality can be grown, this technique can directly visualize the spatial arrangement of all atoms, confirming the E or Z configuration and revealing details about bond lengths, angles, and intermolecular interactions like hydrogen bonding.[14][15] It is the "gold standard" for structural assignment.[16] Often, intermolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom of an adjacent molecule can stabilize one isomer preferentially in the crystal lattice.[7]

Supporting Techniques (FTIR & Mass Spectrometry)

While not primary methods for stereoisomer determination, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are essential for confirming the fundamental structure.

-

FTIR: Confirms the successful formation of the oxime by showing the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of a C=N stretch (~1665 cm⁻¹) and a broad O-H stretch (~3600 cm⁻¹).[5][17]

-

Mass Spectrometry: Confirms the correct molecular weight (161.20 g/mol for C₁₀H₁₁NO), validating the molecular formula.[6][18]

Isomer Interconversion and Stability

It is crucial for researchers to recognize that (E) and (Z) isomers of oximes can interconvert under certain conditions, potentially compromising the purity of an isolated sample.[19] This isomerization is often catalyzed by acid and can also be promoted by heat or UV light (photoisomerization).[9][19] Therefore, storage of purified isomers should be done under neutral, dark, and cool conditions. The relative thermodynamic stability of the two isomers is often dictated by steric hindrance; the isomer with fewer non-bonded steric interactions is typically more stable.

Conclusion

The stereoisomers of 3,4-dihydronaphthalen-1(2H)-one oxime serve as a pertinent example of the importance of rigorous stereochemical control in the chemical and pharmaceutical sciences. A systematic approach combining controlled synthesis, chromatographic separation, and definitive spectroscopic analysis is essential for any research program utilizing this scaffold. NMR spectroscopy, particularly ¹H and 2D NOESY techniques, provides the most powerful and accessible method for unambiguous isomer assignment in solution. By understanding the principles and applying the protocols detailed in this guide, researchers can confidently navigate the challenges of stereoisomerism and accelerate the development of novel chemical entities.

References

-

Bagal, D. B., et al. (2021). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Available at: [Link]

-

Sharghi, H., & Hosseini, M. (2002). Selective Synthesis of E and Z Isomers of Oximes. Journal of the Korean Chemical Society. Available at: [Link]

-

AdiChemistry. (n.d.). GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. AdiChemistry. Available at: [Link]

-

Wikipedia. (n.d.). Oxime. Wikipedia. Available at: [Link]

-

Kanagaraj, K., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available at: [Link]

-

Al-Soufi, W., et al. (2015). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Modeling. Available at: [Link]

-

Alhifthi, A., et al. (2016). Structural Chemistry of Oximes. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

-

Gushchin, P. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Pharmaceutics. Available at: [Link]

-

ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one oxime. PubChem. Available at: [Link]

-

Alhifthi, A., et al. (2017). Representative X-ray structures of oxime 1, oxime acetate 5, and 3,5-dinitrophenyloxime 8. ResearchGate. Available at: [Link]

-

Kanagaraj, K., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. PubMed. Available at: [Link]

-

Alhifthi, A., et al. (2016). Structural Chemistry of Oximes. ACS Publications. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. ResearchGate. Available at: [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

-

ChemSrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one. ChemSrc. Available at: [Link]

-

ResearchGate. (n.d.). Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Organic Chemistry Portal. Available at: [Link]

-

PubMed. (2012). Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents. PubMed. Available at: [Link]

-

De Mayo, P., & Stothers, J. B. (1962). Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Canadian Journal of Chemistry. Available at: [Link]

-

Al-Hamdany, A. J., & Al-Rawi, J. M. A. (2020). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances. Available at: [Link]

-

Al-Obaidi, O. A. M. J. (2020). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Egyptian Journal of Chemistry. Available at: [Link]

-

Sun, N., et al. (2022). Introduction to the Stereoselective Synthesis of Oximes. University Chemistry. Available at: [Link]

-

Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. Available at: [Link]

-

Lirias. (n.d.). Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones. Lirias. Available at: [Link]

-

Wang, D., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. Molecules. Available at: [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Bull, J. R., & Tuinman, A. (1996). Chiral oximes in asymmetric synthesis. Part 2.1 Addition of butyllithium to benzaldehyde O-(1-phenylalkyl)oximes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | Chemsrc [chemsrc.com]

- 2. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. 3,4-Dihydronaphthalen-1(2H)-one oxime | C10H11NO | CID 5355186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime [mdpi.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Beckmann Rearrangement of 3,4-Dihydronaphthalen-1(2H)-one Oxime

This guide provides a comprehensive examination of the Beckmann rearrangement, focusing on the specific application to 3,4-Dihydronaphthalen-1(2H)-one oxime, also known as α-tetralone oxime. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding and practical insights into this pivotal chemical transformation.

Introduction: The Significance of the Beckmann Rearrangement in Medicinal Chemistry

The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the conversion of an oxime to an amide.[1][2] This acid-catalyzed reaction is particularly valuable in the synthesis of lactams from cyclic oximes.[1] The rearrangement of 3,4-Dihydronaphthalen-1(2H)-one oxime is of significant interest as it leads to the formation of 3,4-dihydro-2H-benzo[b]azepin-1-one, a seven-membered lactam. This structural motif is a key component in a variety of pharmacologically active compounds.[3] A thorough understanding of its mechanism and the factors influencing the reaction is therefore crucial for the efficient synthesis of these important molecules.

Core Mechanism: A Step-by-Step Elucidation

The Beckmann rearrangement of 3,4-Dihydronaphthalen-1(2H)-one oxime proceeds through a well-defined series of steps, initiated by an acid catalyst. The stereochemistry of the oxime is a critical determinant of the final product, as the migrating group is typically the one situated anti-periplanar to the hydroxyl group on the nitrogen atom.[1][4]

-

Protonation of the Hydroxyl Group: The reaction commences with the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid or polyphosphoric acid.[4][5][6] This conversion of the hydroxyl group into a better leaving group (water) is a crucial activation step.[4][5]

-

Concerted Rearrangement and Water Elimination: The key step of the rearrangement involves the migration of the alkyl group that is anti to the departing water molecule.[4][6] In the case of 3,4-Dihydronaphthalen-1(2H)-one oxime, this is the benzylic carbon of the fused ring system. This migration occurs in a concerted fashion with the elimination of a water molecule, leading to the formation of a highly electrophilic nitrilium ion intermediate.[4][6][7]

-

Nucleophilic Attack by Water: The positively charged carbon of the nitrilium ion is then attacked by a water molecule present in the reaction medium.[5] This results in the formation of a protonated imidic acid intermediate.

-

Deprotonation and Tautomerization: A final deprotonation step, followed by tautomerization, yields the stable amide product, in this case, the lactam 3,4-dihydro-2H-benzo[b]azepin-1-one.[5][6]

Figure 1: Mechanistic pathway of the Beckmann rearrangement.

Experimental Protocol: A Field-Proven Methodology

The successful execution of the Beckmann rearrangement requires careful control of reaction conditions. While various reagents can catalyze this transformation, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, strong protic acids remain a common choice.[1]

Materials and Reagents:

| Reagent | Purity | Supplier |

| 3,4-Dihydronaphthalen-1(2H)-one oxime | >98% | Standard vendor |

| Polyphosphoric acid (PPA) | 85% | Standard vendor |

| Dichloromethane (DCM) | ACS Grade | Standard vendor |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | - | Standard vendor |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, place 3,4-Dihydronaphthalen-1(2H)-one oxime (1 equivalent).

-

Addition of Catalyst: Under a nitrogen atmosphere, carefully add polyphosphoric acid (10 equivalents by weight) to the oxime.

-

Heating and Monitoring: Heat the reaction mixture to 120-130°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude lactam by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Figure 2: Experimental workflow for the Beckmann rearrangement.

Factors Influencing the Reaction and Potential Side Reactions

Several factors can influence the outcome of the Beckmann rearrangement:

-

Choice of Catalyst: The acidity and nature of the catalyst can significantly impact the reaction rate and yield. While strong acids like sulfuric acid and PPA are effective, milder reagents like cyanuric chloride with a co-catalyst can also be employed.[1]

-

Temperature: The reaction typically requires elevated temperatures.[6] However, excessively high temperatures can lead to decomposition and the formation of byproducts.

-

Substrate Stereochemistry: As the rearrangement is stereospecific, the geometry of the oxime is crucial.[1] Under certain acidic conditions, isomerization of the oxime can occur, potentially leading to a mixture of regioisomeric lactams.[4]

-

Beckmann Fragmentation: A common side reaction is the Beckmann fragmentation, which is favored when the migrating group can form a stable carbocation.[1] This leads to the formation of a nitrile instead of an amide. Careful selection of reaction conditions can minimize this competing pathway.

Conclusion and Future Outlook

The Beckmann rearrangement of 3,4-Dihydronaphthalen-1(2H)-one oxime is a robust and reliable method for the synthesis of the corresponding seven-membered lactam, a valuable building block in medicinal chemistry. A thorough understanding of the reaction mechanism, coupled with careful optimization of experimental parameters, is essential for achieving high yields and purity. Future research in this area may focus on the development of more environmentally benign catalytic systems and milder reaction conditions to broaden the applicability of this important transformation to more sensitive and complex substrates.

References

-

Beckmann rearrangement. In Wikipedia. Retrieved from: [Link]

-

Beckmann Rearrangement. In Chemistry Steps. Retrieved from: [Link]

-

The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. In ResearchGate. Retrieved from: [Link]

-

Beckmann Rearrangement. In Master Organic Chemistry. Retrieved from: [Link]

-

Beckmann Rearrangement. In Chemistry LibreTexts. Retrieved from: [Link]

-

Beckmann Rearrangement. In Organic Chemistry Portal. Retrieved from: [Link]

-

Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Retrieved from: [Link]

-

Beckmann Rearrangement Overview. In Scribd. Retrieved from: [Link]

-

The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. In Organic Reactions. Retrieved from: [Link]

-

A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Retrieved from: [Link]

-

Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. In ACS Publications. Retrieved from: [Link]

Sources

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

Biological activity of 3,4-Dihydronaphthalen-1(2H)-one oxime derivatives

An In-depth Technical Guide to the Biological Activity of 3,4-Dihydronaphthalen-1(2H)-one Oxime Derivatives

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear as the foundation for a multitude of biologically active compounds. These are often termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The tetralone, or 3,4-dihydronaphthalen-1(2H)-one, skeleton is one such scaffold, found in both natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and central nervous system effects.[1][2] The introduction of an oxime moiety (C=N-OH) to this core structure is a strategic modification that significantly enhances its therapeutic potential.[3] The oxime group, with its unique electronic properties and capacity for hydrogen bonding, can alter the molecule's interaction with target proteins, often leading to increased potency and novel mechanisms of action.[3]

This guide provides a comprehensive exploration of 3,4-dihydronaphthalen-1(2H)-one oxime derivatives, moving beyond a simple cataloging of activities. We will delve into the causality behind their synthesis, dissect their mechanisms of action at a molecular level, and present the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their own discovery programs.

Part 1: Synthesis and Chemical Characterization

The journey to biological evaluation begins with robust chemical synthesis. The preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives often involves multi-step sequences, with the Claisen-Schmidt condensation being a common method to install substituents that are crucial for biological activity.[4] This is typically followed by oximation of the ketone.

General Synthetic Workflow

The synthesis generally proceeds by first creating substituted benzylidene derivatives of the parent tetralone via a base-catalyzed condensation reaction with various aromatic aldehydes. These intermediates are then reacted with hydroxylamine hydrochloride to yield the final oxime derivatives.

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of novel reactions involving 3,4-Dihydronaphthalen-1(2H)-one oxime

An In-Depth Technical Guide to the Evolving Reactivity of 3,4-Dihydronaphthalen-1(2H)-one Oxime

Abstract

3,4-Dihydronaphthalen-1(2H)-one oxime, commonly known as α-tetralone oxime, is a profoundly versatile synthetic intermediate that serves as a gateway to a diverse array of complex molecular architectures.[1] Its rigid, bicyclic framework and the inherent reactivity of the oxime functional group make it a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[1][2] This guide moves beyond the canonical Beckmann rearrangement to explore the modern and novel transformations of α-tetralone oxime. We will delve into the mechanistic intricacies of transition-metal-catalyzed C-H functionalizations, innovative reductive rearrangements, and the burgeoning field of photoredox-mediated radical reactions. Each section is designed to provide researchers, scientists, and drug development professionals with not only validated protocols but also the causal logic behind the experimental design, ensuring a deep, actionable understanding of this powerful building block's potential.

The Foundational Transformation: Beckmann Rearrangement

The Beckmann rearrangement is the quintessential reaction of ketoximes, providing a reliable pathway to amides through an acid-catalyzed isomerization.[3][4] For a cyclic substrate like α-tetralone oxime, this transformation results in ring expansion to yield a 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one, a valuable lactam core. The industrial significance of this reaction is underscored by its application in the synthesis of caprolactam, the monomer for Nylon 6.[5]

Mechanistic Rationale

The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid, converting it into a good leaving group (water).[4][6] This is followed by a concerted 1,2-migration of the group anti-periplanar to the N-O bond. In the case of α-tetralone oxime, the aryl group migrates, leading to the formation of a nitrilium ion intermediate. Subsequent trapping by water and tautomerization yields the final lactam product.[6] The stereospecificity of the migration is a critical control element in this reaction.[5]

Caption: Mechanism of the Beckmann Rearrangement of α-Tetralone Oxime.

Protocol: Cyanuric Chloride-Mediated Beckmann Rearrangement

While classical methods employ strong acids like sulfuric or polyphosphoric acid, modern protocols utilize milder reagents to improve substrate tolerance.[5][7] Cyanuric chloride in DMF forms a Vilsmeier-Haack-type complex that efficiently activates the oxime hydroxyl group under neutral conditions at room temperature.[7]

Experimental Protocol:

-

To a stirred solution of 2,4,6-trichloro[8][9][10]triazine (cyanuric chloride, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 3 mL/mmol), add 3,4-dihydronaphthalen-1(2H)-one oxime (1.0 eq.).

-

The reaction mixture is stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Upon completion, the reaction is carefully quenched by the slow addition of cold water (10 mL).

-

The aqueous mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one.

| Parameter | Classical Method (H₂SO₄) | Mild Method (Cyanuric Chloride/DMF) |

| Reagent | Concentrated Sulfuric Acid | 2,4,6-Trichloro[8][9][10]triazine, DMF |

| Temperature | Elevated (e.g., 100-120 °C) | Room Temperature |

| Conditions | Strongly Acidic, Dehydrating | Neutral, Mild |

| Advantages | Inexpensive, Industrially Scalable | High Yield, Substrate Tolerance, Safety |

| Disadvantages | Harsh, Low Functional Group Tolerance | Stoichiometric Reagent, Workup Required |

Novel Frontiers: Transition-Metal-Catalyzed Transformations

The oxime moiety is an exceptional coordinating ligand and directing group, opening avenues for novel transition-metal-catalyzed reactions that forge new C-C and C-N bonds with high selectivity.[11][12]

C-H Activation via Cyclopalladation

The nitrogen atom of the oxime can direct a palladium catalyst to selectively activate the typically inert C-H bond at the C8 position of the tetralone framework. This forms a stable five-membered palladacycle intermediate, which can then be engaged in further cross-coupling or carbonylation reactions.[13]

Mechanistic Rationale: The reaction proceeds via initial coordination of the oxime to a Pd(II) salt. Subsequent intramolecular electrophilic substitution or concerted metalation-deprotonation at the C8 position results in the formation of the cyclopalladated dimer. This intermediate can then undergo reactions such as carbonylation, where CO inserts into the Pd-C bond, followed by reductive elimination to yield the functionalized product.[13]

Caption: C-H Activation and Carbonylation of α-Tetralone Oxime via Cyclopalladation.

B(C₆F₅)₃-Catalyzed Reductive Rearrangement

A significant recent development is the catalytic reductive rearrangement of oximes to secondary amines, bypassing the amide products of the Beckmann pathway.[14] Using the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst and a hydrosilane as the reductant, α-tetralone oxime undergoes a chemoselective ring expansion to furnish 2,3,4,5-tetrahydro-1H-benzo[b]azepine.[14]

Mechanistic Insight: Computational and experimental studies suggest multiple viable pathways. The reaction can proceed via an initial rearrangement to a nitrilium ion followed by reduction (Path C), or through an initial reduction of the oxime to a hydroxylamine derivative which then rearranges (Paths A and B).[14] The high chemoselectivity, favoring aryl migration over simple N-O bond cleavage, highlights the synthetic utility of this method.

Experimental Protocol:

-

In an inert atmosphere glovebox, a vial is charged with 3,4-dihydronaphthalen-1(2H)-one oxime (1.0 eq.), B(C₆F₅)₃ (2.5-10 mol%), and anhydrous 1,2-difluorobenzene (solvent).

-

Phenylsilane (PhSiH₃, 2.0-4.0 eq.) is added, and the vial is sealed.

-

The mixture is stirred at room temperature for 20-24 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

Purification via column chromatography provides the 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

| Parameter | Reductive Rearrangement (B(C₆F₅)₃/Hydrosilane) |

| Product Class | Secondary Amine (Benzo[b]azepine) |

| Key Reagents | B(C₆F₅)₃ (catalyst), Phenylsilane (reductant) |

| Temperature | Room Temperature |

| Key Advantage | Direct access to amines, avoids amides, high chemoselectivity |

| Mechanism | Lewis acid catalysis, involves reduction and rearrangement |

Illuminating New Pathways: Photochemical and Radical Reactions